1,2,3,4-Tetrahydroanthracene
Overview
Description
1,2,3,4-Tetrahydroanthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. It has the molecular formula C14H14 and a molecular weight of 182.2610 g/mol . This compound is characterized by the partial hydrogenation of anthracene, resulting in the addition of hydrogen atoms to the 1,2,3,4 positions of the anthracene ring system .
Preparation Methods
1,2,3,4-Tetrahydroanthracene can be synthesized through the hydrogenation of anthracene. This process involves the use of homogeneous ruthenium catalysts, which facilitate the addition of hydrogen atoms to the anthracene molecule . The reaction conditions typically include elevated temperatures and pressures to ensure complete hydrogenation. Industrial production methods may involve similar catalytic hydrogenation processes, optimized for large-scale production.
Chemical Reactions Analysis
1,2,3,4-Tetrahydroanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form anthraquinone derivatives.
Reduction: Further hydrogenation can lead to the formation of 1,2,3,4,5,6,7,8-octahydroanthracene.
Substitution: It can undergo halogenation, nitration, and sulfonation reactions, primarily at the 9- and 10-positions.
Diels-Alder Addition: It can participate in Diels-Alder reactions with dienophiles such as maleic anhydride.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogens or nitrating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,3,4-Tetrahydroanthracene has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydroanthracene involves its ability to undergo various chemical transformations. Its molecular targets and pathways depend on the specific application and the nature of the derivatives formed. For example, in biological systems, its derivatives may interact with cellular enzymes and receptors, leading to specific biological effects.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroanthracene is unique compared to other similar compounds due to its specific hydrogenation pattern. Similar compounds include:
Anthracene: The parent compound, which is fully aromatic and lacks the hydrogenation seen in this compound.
1,2,5,6-Tetrahydroanthracene: Another partially hydrogenated derivative with hydrogen atoms added at different positions.
1,2,3,4,5,6,7,8-Octahydroanthracene: A fully hydrogenated derivative with hydrogen atoms added to all positions of the anthracene ring system.
Properties
IUPAC Name |
1,2,3,4-tetrahydroanthracene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1-2,5-6,9-10H,3-4,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDYBAVJXHJMNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC3=CC=CC=C3C=C2C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00175681 | |
Record name | 1,2,3,4-Tetrahydroanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2141-42-6 | |
Record name | 1,2,3,4-Tetrahydroanthracene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2141-42-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Tetrahydroanthracene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002141426 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,4-Tetrahydroanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-tetrahydroanthracene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.721 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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